Kollagenpeptid III

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Collagen Peptide III, also known as Collagen Type III, is a protein that is part of the extracellular matrix and is found in various soft connective tissues along with Type I collagen . Collagen peptides, including Collagen Peptide III, are derived from collagen through a process called hydrolysis, which breaks down the protein into smaller peptides . These peptides are easily digestible and have been shown to provide numerous health benefits .

Synthesis Analysis

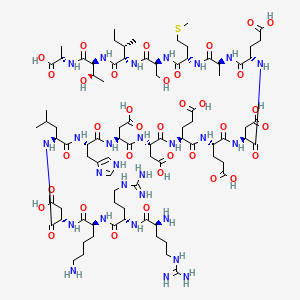

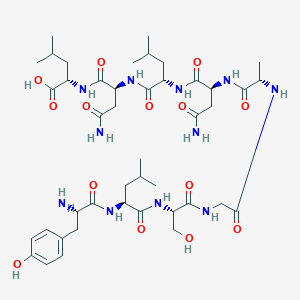

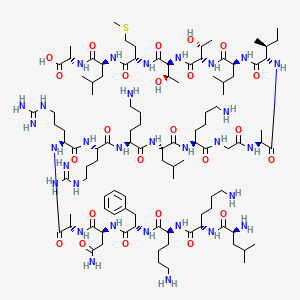

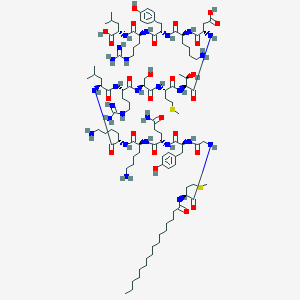

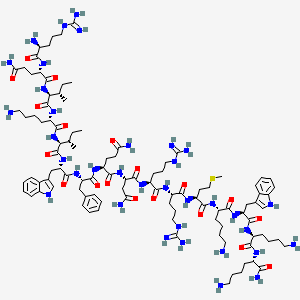

Recombinant humanized collagen type III (rhCol III) has been synthesized and it conforms to the theoretical amino acid sequence and has an advanced structure resembling bovine collagen . The characterization of rhCol III was mainly focused on the component and structure, including the molecular weight, amino acid contents, and their consistency with the theoretical design .Molecular Structure Analysis

The molecular structure of Collagen Peptide III is complex. It has been demonstrated that recombinant humanized collagen type III (rhCol III) conformed to the theoretical amino acid sequence and had an advanced structure resembling bovine collagen . Two-dimensional nuclear magnetic resonance (2D NMR) is a relatively new analytical technique that has become increasingly more utilized in the study of biological molecules .Chemical Reactions Analysis

Collagen peptides are typically prepared from animal connective tissues that are largely available as by-products of meat, poultry, and fish processing . The preparation process of antioxidant collagen hydrolysates is introduced, including the production and separation methods .Physical And Chemical Properties Analysis

Collagen Peptide III has specific structural, biological, and physicochemical properties . The addition of varying amounts of elastin to the constructs alters collagen fibrillogenesis, D-banding pattern length, and storage modulus .Wissenschaftliche Forschungsanwendungen

Biomaterialien

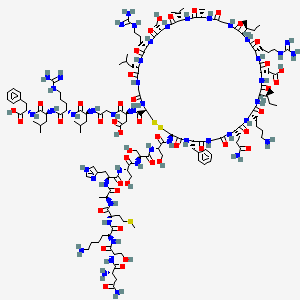

Kollagenpeptid III zeigt mit seiner multihierarchischen Architektur eine starke biologische Leistung, was es zu einer idealen Komponente für Biomaterialien macht {svg_1}. Es kann in verschiedenen Formen wie Fibrillen, Gerüsten, Membranen, Mikrokugeln, Hydrogelen und Schwämmen für den Einsatz in bestimmten Anwendungen verarbeitet werden {svg_2}.

Arzneimittel- und Gentherapie

This compound wurde in den biomedizinischen Anwendungen der Arzneimittel- und Gentherapie eingesetzt {svg_3}. Seine einzigartige Struktur und seine Eigenschaften machen es zu einem hervorragenden Träger für die Verabreichung von therapeutischen Wirkstoffen an bestimmte Stellen im Körper {svg_4}.

Gewebereparatur

This compound spielt eine bedeutende Rolle bei der Gewebereparatur, einschließlich Knochen-, Knorpel-, Gefäß- und Hornhautreparatur sowie Wundheilung {svg_5}. Es bietet strukturelle Unterstützung, Zellregulation und schafft ein geeignetes Mikromilieu, um die Gewebsregeneration zu fördern {svg_6}.

Hautregeneration

This compound stimuliert das Wachstum von Hautfibroblasten und fördert die Hyaluronsäureproduktion in Fibroblasten {svg_7}. Dies macht es zu einem wichtigen Bestandteil der Hautregeneration und Anti-Aging-Behandlungen {svg_8}.

Knochen- und Knorpelregeneration

This compound wurde bei der Knochen- und Knorpelregeneration eingesetzt {svg_9}. Es kann die Differenzierung von Osteoblasten und Chondrozyten induzieren, die für die Knochen- und Knorpelbildung essentiell sind {svg_10}.

Herz-Kreislauf-Reparatur

This compound findet Anwendung in der Herz-Kreislauf-Reparatur {svg_11}. Es kann Stickstoffmonoxid und lösliches interzelluläres Adhäsionsmolekül-I regulieren, die für die Aufrechterhaltung der Herz-Kreislauf-Gesundheit wichtig sind {svg_12}.

Entwicklung flexibler Sensoren und elektronischer Haut (e-Skins)

This compound wurde bei der Entwicklung flexibler Sensoren und elektronischer Haut (e-Skins) eingesetzt {svg_13}. Seine einzigartigen Eigenschaften machen es für den Einsatz in flexibler Elektronik geeignet {svg_14}.

Andere Bereiche

This compound kann auch in anderen Bereichen eingesetzt werden, wie z. B. bei der Entwicklung von Myoblasten, Präadipozyten und T-Helferzellen {svg_15}. Es hat aufgrund seiner einzigartigen Eigenschaften und Bioaktivitäten eine breite Palette von Anwendungen {svg_16}.

Zusammenfassend lässt sich sagen, dass this compound aufgrund seiner einzigartigen Eigenschaften und Bioaktivitäten eine breite Palette von Anwendungen in der wissenschaftlichen Forschung hat. Es ist ein wichtiges natürliches bioaktives Material, das in verschiedenen Bereichen weit verbreitet ist {svg_17}.

Wirkmechanismus

Target of Action

Collagen Peptide III, a member of the collagen family, plays a pivotal role in maintaining tissue integrity and function . It is involved in physiological processes like wound healing, hemostasis, and pathological conditions such as fibrosis and cancer . The primary targets of Collagen Peptide III include cellular processes essential for its synthesis and maturation, such as translation regulation and microRNA activity . Enzymes involved in collagen modification, such as prolyl-hydroxylases or lysyl-oxidases, are also indirect therapeutic targets . Furthermore, Collagen Peptide III can inhibit the activities of dipeptidyl peptidase-4, angiotensin-converting enzyme, and hypoxia-inducible factor prolyl hydroxylase .

Mode of Action

Collagen Peptide III interacts with its targets to modulate various biological processes. For instance, it stimulates skin fibroblast growth, promotes hyaluronic acid production in fibroblasts, chondrocytes, and synovium cells, and induces the differentiation of osteoblasts, preadipocytes, myoblasts, chondrocytes, and T-helper cells . These interactions result in changes in cellular behavior and phenotype, contributing to the compound’s therapeutic effects .

Biochemical Pathways

Collagen Peptide III affects several biochemical pathways. It is involved in the regulation of cellular processes essential for collagen synthesis and maturation . It also influences the activity of enzymes involved in collagen modification . Moreover, it plays a role in neuronal maturation, circuit formation, axon guidance, and synaptogenesis in the brain .

Pharmacokinetics

The pharmacokinetics of Collagen Peptide III is characterized by its bioavailability and absorption by the body. Collagen peptides are derived from collagen through a process called enzymatic hydrolysis, which breaks down the large collagen molecules into smaller peptides . This process results in collagen peptides with a low molecular weight, making them highly bioavailable and easily absorbed by the body .

Result of Action

The action of Collagen Peptide III leads to various molecular and cellular effects. It enhances skin hydration, elasticity, and firmness, reducing the appearance of wrinkles and fine lines . It also stimulates skin fibroblast growth, promotes hyaluronic acid production in fibroblasts, chondrocytes, and synovium cells, and induces the differentiation of osteoblasts, preadipocytes, myoblasts, chondrocytes, and T-helper cells .

Action Environment

The action, efficacy, and stability of Collagen Peptide III can be influenced by environmental factors. For instance, changes in the structure and/or deposition of collagen can impact cellular signaling and tissue biomechanics in the brain, which in turn can alter cellular responses . Furthermore, the enzymatic process of collagen hydrolysis, which results in collagen peptides, can be influenced by environmental conditions .

Zukünftige Richtungen

There is a growing interest in the use of collagen peptides for a number of purposes . Advances in chemistry, molecular biology, and bioinformatics are accelerating research in this field . The free-energy-based tool provides an alternative computational screening approach that impacts protein interaction search methods .

Biochemische Analyse

Biochemical Properties

Collagen Peptide III exhibits powerful biological performance, interacting with various enzymes, proteins, and other biomolecules . It has a multi-hierarchical structure and can be processed into various forms such as fibrils, scaffolds, membranes, microspheres, hydrogels, and sponges for use in specific applications . The interaction between Collagen Peptide III and cells is mediated by its specific peptide repeat unit and triple helix structure . It regulates cell adhesion, proliferation, differentiation, and signal response by binding to specific receptors such as integrins, glycoproteins, and proteoglycan receptors .

Cellular Effects

Collagen Peptide III has significant effects on various types of cells and cellular processes. It can facilitate basal biological behaviors of human skin fibroblasts, such as adhesion, proliferation, and migration . It also enhances skin hydration, elasticity, and firmness, reducing the appearance of wrinkles and fine lines . Furthermore, studies show that Collagen Peptide III can be beneficial for some extracellular matrix-expressing cell phenotypes .

Molecular Mechanism

The mechanism of action of Collagen Peptide III is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with cells mediated by its specific peptide repeat unit and triple helix structure, regulating their adhesion, proliferation, differentiation, and signal response .

Temporal Effects in Laboratory Settings

The effects of Collagen Peptide III change over time in laboratory settings. It has been shown that collagen-based scaffolds can promote wound healing through long-term effects, as opposed to the short-term effects of a single clinical treatment . Understanding the thermal stability of Collagen Peptide III is also of great significance for practical applications .

Dosage Effects in Animal Models

The effects of Collagen Peptide III vary with different dosages in animal models. For instance, treatment with Collagen Peptide III increased the collagen content and ratio of type I to type III collagen in a dose-dependent manner, suggesting that Collagen Peptide III improved skin laxity by changing skin collagen quantitatively and qualitatively .

Metabolic Pathways

Collagen Peptide III is involved in several metabolic pathways. Proline availability, regulated by collagen biosynthesis/degradation ratio and endogenous synthesis of this amino acid, influences redox balance, DNA biosynthesis, epigenetic modifications, apoptosis, and autophagy .

Transport and Distribution

Collagen Peptide III is transported and distributed within cells and tissues. It is synthesized by cells as a pre-procollagen . The signal peptide is cleaved off producing a procollagen molecule. Three identical type III procollagen chains come together at the carboxy-terminal ends, and the structure is stabilized by the formation of disulphide bonds .

Subcellular Localization

The subcellular localization of Collagen Peptide III and its effects on activity or function are complex. It is synthesized by cells as a pre-procollagen . After the signal peptide is cleaved off, a procollagen molecule is produced. This molecule then undergoes further modifications and assembly processes to form the mature Collagen Peptide III .

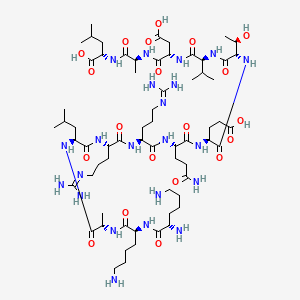

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Collagen peptide III involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Resin-bound amino acid", "Coupling reagents (e.g. HBTU, HATU, DIC)", "Protecting groups (e.g. Fmoc, t-Boc)", "Cleavage reagents (e.g. TFA, HF)" ], "Reaction": [ "Activation of the resin-bound amino acid with a coupling reagent", "Addition of the next protected amino acid to the growing peptide chain", "Removal of the protecting group from the newly added amino acid", "Repeating steps 1-3 until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using a cleavage reagent", "Purification of the crude peptide using techniques such as HPLC or chromatography" ] } | |

| 1228371-11-6 | |

Molekularformel |

C24H38N8O9 |

Molekulargewicht |

582.61 |

Lagerung |

Common storage 2-8℃, long time storage -20℃. |

Synonyme |

Collagen peptide III |

Herkunft des Produkts |

United States |

Q1: What is the significance of increased pro-collagen peptide III expression in the context of cardiac remodeling?

A: Pro-collagen peptide III serves as a biomarker for fibroblast activity, which plays a crucial role in collagen synthesis and deposition [, ]. In the context of cardiac remodeling, studies have shown that reduced Connexin43 (Cx43) expression, a protein responsible for cell-to-cell communication, leads to enhanced fibroblast activity []. This increase in fibroblast activity is reflected in higher pro-collagen peptide III expression and ultimately contributes to excessive collagen deposition (fibrosis) in the heart. This excessive fibrosis disrupts the normal cardiac structure and electrical conduction, leading to an increased risk of arrhythmias [].

Q2: How does reduced Cx43 expression contribute to increased pro-collagen peptide III expression and fibrosis?

A: While the exact mechanisms linking reduced Cx43 expression to increased pro-collagen peptide III expression remain unclear, research suggests that reduced cell-to-cell coupling due to lower Cx43 levels might create a microenvironment that favors fibroblast proliferation and activity []. This could involve altered signaling pathways or changes in the extracellular matrix composition, ultimately promoting collagen synthesis and deposition. Further investigation is needed to elucidate the precise molecular pathways involved in this process.

Q3: Can you explain the role of pro-collagen peptide III as a biomarker in preclinical studies?

A: Pro-collagen peptide III, as a precursor to mature collagen, offers valuable insights into the dynamics of collagen synthesis and deposition. In preclinical studies, particularly those investigating liver fibrosis, measuring serum pro-collagen peptide III levels can indicate the extent of ongoing fibrogenesis []. This allows researchers to assess the effectiveness of antifibrotic therapies by monitoring changes in pro-collagen peptide III levels in response to treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.